molecular formula C5H6O5 B591205 Dehydro-D-arabinono-1,4-lactone CAS No. 138760-70-0

Dehydro-D-arabinono-1,4-lactone

Cat. No. B591205
CAS RN: 138760-70-0
M. Wt: 146.098
InChI Key: ZZZCUOFIHGPKAK-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydro-D-arabinono-1,4-lactone is a gamma-lactone that is 5-(hydroxymethyl)furan-2(5H)-one substituted at positions 3 and 4 by hydroxy groups (the 5R-stereoisomer). It has a role as a cofactor, an antioxidant and a fungal metabolite. It is a conjugate acid of a dehydro-D-arabinono-1,4-lactone(1-).
Dehydro-D-arabinono-1,4-lactone is a natural product found in Sclerotinia sclerotiorum and Trypanosoma brucei with data available.

Scientific Research Applications

Bacterial Production and Bioconversion Lee et al. (1999) found that Escherichia coli, which naturally lacks D-arabinono-1,4-lactone oxidase, could be genetically modified to express this enzyme from Saccharomyces cerevisiae. This modification enabled the bacteria to produce both D-erythroascorbic acid and L-ascorbic acid, providing a basis for exploring microbial production of these important compounds (Lee et al., 1999).

Characterization in Different Organisms The enzyme D-arabinono-1,4-lactone oxidase, which catalyzes the final step in D-erythroascorbic acid biosynthesis, was extensively characterized in Candida albicans by Huh et al. (1994). Their research provided insights into the enzyme's molecular structure, activity, and function in different fungal species (Huh et al., 1994).

Chemical Properties and Stability Shafizadeh and Lai (1975) explored the thermal degradation properties of related compounds, including 2-deoxy-D-arabino-hexonic acid and 3-deoxy-D-ribo-hexono-1,4-lactone. Their findings contribute to the understanding of the chemical stability and decomposition pathways of these lactones under various conditions (Shafizadeh & Lai, 1975).

Enzyme Mechanisms and Reactions The reaction mechanism of D-galactose dehydrogenases and their interaction with related compounds, including D-arabinono-1,4-lactone, was studied by Ueberschär et al. (1974). This research adds to the knowledge of enzyme-catalyzed reactions and substrate specificity involving lactones in various microbial species (Ueberschär et al., 1974).

Decolorization of Synthetic Dyes Verma et al. (2004) investigated the use of a system containing D-arabinono-1,4-lactone for the decolorization and reduction of toxicity of various synthetic dyes. This study suggests potential environmental applications in the treatment of industrial waste containing synthetic dyes (Verma et al., 2004).

properties

CAS RN

138760-70-0

Molecular Formula

C5H6O5

Molecular Weight

146.098

IUPAC Name

(2R)-3,4-dihydroxy-2-(hydroxymethyl)-2H-furan-5-one

InChI

InChI=1S/C5H6O5/c6-1-2-3(7)4(8)5(9)10-2/h2,6-8H,1H2/t2-/m1/s1

InChI Key

ZZZCUOFIHGPKAK-UWTATZPHSA-N

SMILES

C(C1C(=C(C(=O)O1)O)O)O

synonyms

2(5H)-Furanone, 3,4-dihydroxy-5-(hydroxymethyl)-, (R)- (9CI)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydro-D-arabinono-1,4-lactone
Reactant of Route 2
Dehydro-D-arabinono-1,4-lactone
Reactant of Route 3
Dehydro-D-arabinono-1,4-lactone
Reactant of Route 4
Dehydro-D-arabinono-1,4-lactone
Reactant of Route 5
Dehydro-D-arabinono-1,4-lactone
Reactant of Route 6
Dehydro-D-arabinono-1,4-lactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.